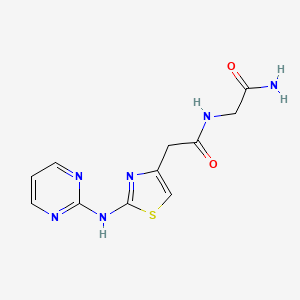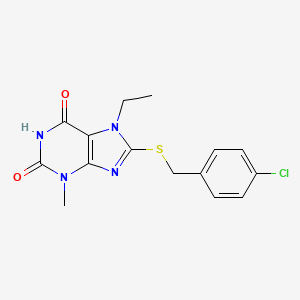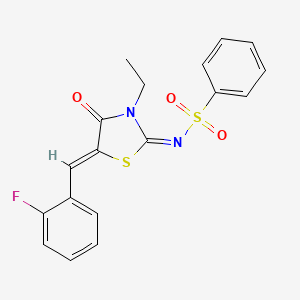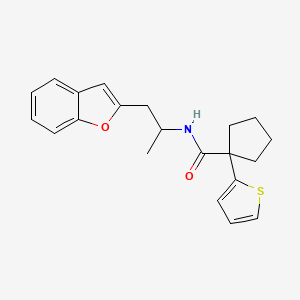
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes that enable the formation of cyclic structures. In the context of synthesizing N-benzothiazol-2-yl-amides, a study has demonstrated the use of a copper-catalyzed intramolecular cyclization process. This process utilizes N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand to facilitate the reaction. The cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions led to the successful synthesis of the desired amides in good to excellent yields . Although this study does not directly address the synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, it provides insight into related cyclization techniques that could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. While the provided papers do not directly analyze the molecular structure of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, they do offer information on related compounds. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines involves the formation of a cyclic structure that is somewhat similar to the cyclopentanecarboxamide moiety in the compound of interest . Understanding the behavior of similar molecular structures under various conditions can provide valuable insights into the potential molecular structure analysis of the target compound.
Chemical Reactions Analysis
Chemical reactions involving the formation of cyclic amides can be complex and are influenced by various factors, including the reagents and conditions used. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides, for example, has been studied in solution using gaseous hydrogen chloride, trifluoroacetic acid, or bromine, as well as under electron impact in the gas phase . These conditions lead to different outcomes and provide a scheme for the fragmentation of the molecular ions of the products. Such studies are relevant as they shed light on the possible reactions and conditions that could be explored for the synthesis and analysis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, they do offer insights into the properties of structurally related compounds. For example, the study of cyclization reactions and the resulting benzoxazines can give an indication of the stability, solubility, and reactivity of cyclic amides, which are important factors in understanding the behavior of the compound . However, specific studies would be required to determine the exact physical and chemical properties of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-15(13-17-14-16-7-2-3-8-18(16)24-17)22-20(23)21(10-4-5-11-21)19-9-6-12-25-19/h2-3,6-9,12,14-15H,4-5,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHGPYEJXDLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

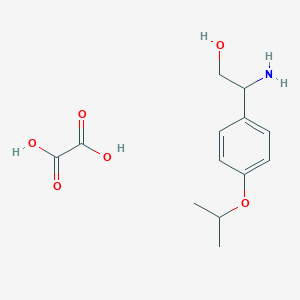
![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
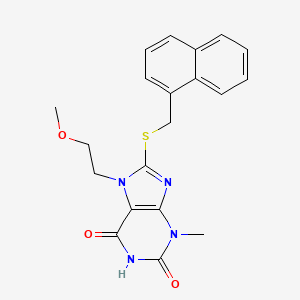

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
